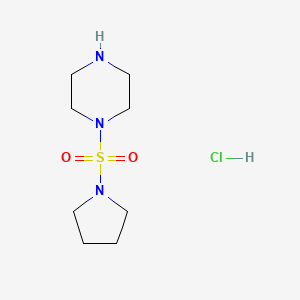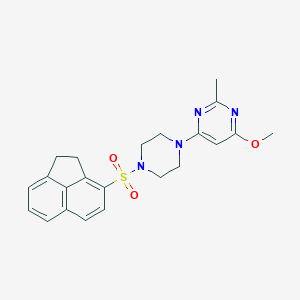
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications
One area of application involves the development of new fluoro intermediates for herbicidal sulfonylureas, which are key in agricultural chemistry for controlling undesirable vegetation. These intermediates, including pyrimidine derivatives, have been prepared and tested for their efficacy as selective post-emergence herbicides, with specific focus on cotton and wheat. The research on these compounds provides insight into their potential for enhancing agricultural productivity through selective weed control (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds derived from visnaginone and khellinone, which are chemically related to the given compound, has shown promising results in the development of anti-inflammatory and analgesic agents. These compounds have been synthesized and tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, displaying significant potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antibacterial Activities
The antimicrobial activity of compounds derived from sulfamerazine, a molecule structurally similar to the query compound, has been explored. These studies have led to the identification of potent antibacterial and antifungal agents, providing a foundation for the development of new treatments for infectious diseases. Molecular modeling studies have supported these findings, suggesting mechanisms of action that could be exploited in drug development (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Vasodilators
Research into pyrimidine and triazine 3-oxide sulfates has uncovered a new family of vasodilators. These compounds act by direct vasodilation and have shown promise as hypotensives, highlighting the potential for developing new treatments for hypertension and related cardiovascular conditions (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).
Phosphoinositide-3-Kinase Inhibitors
The modification of the piperazine sulfonamide portion of PI3Kα inhibitors has led to the discovery of compounds with significant in vitro efficacy and favorable pharmacokinetic profiles. This research contributes to the ongoing effort to develop more effective cancer therapies by targeting specific molecular pathways involved in tumor growth and progression (Lanman et al., 2014).
properties
IUPAC Name |
4-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-23-20(14-21(24-15)29-2)25-10-12-26(13-11-25)30(27,28)19-9-7-17-5-3-4-16-6-8-18(19)22(16)17/h3-5,7,9,14H,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHWGMLCSPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)

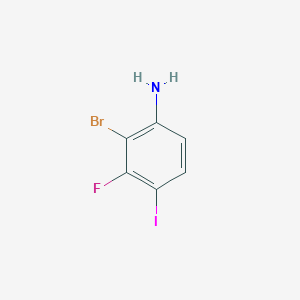
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
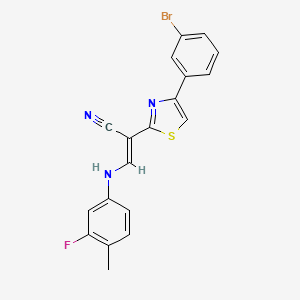

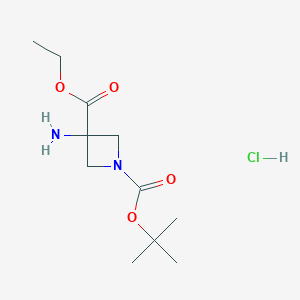
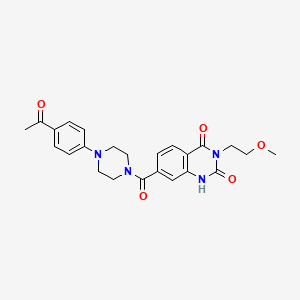
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)
